MOPS sodium salt

Catalog No.
S1495449
CAS No.
117961-20-3
M.F
C7H14NNaO4S
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MOPS sodium salt

CAS Number

117961-20-3

Product Name

MOPS sodium salt

IUPAC Name

sodium 3-morpholin-4-ylpropane-1-sulfonate

Molecular Formula

C7H14NNaO4S

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1

InChI Key

MWEMXEWFLIDTSJ-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

C1COCCN1CCCS(=O)(=O)O.C1COCCN1CCCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1COCCN1CCCS(=O)(=O)O.C1COCCN1CCCS(=O)(=O)[O-].[Na+]

MOPS sodium salt (3-(N-morpholino)propanesulfonic acid sodium salt, CAS 117961-20-3) is a highly soluble zwitterionic Good's buffer with a pKa of 7.20 at 25°C, providing exceptional pH stability across the physiological range of 6.5 to 7.9 . In industrial biomanufacturing and advanced mammalian cell culture, procuring the pre-formed sodium salt rather than the free acid streamlines large-scale buffer formulation by eliminating the need for aggressive titration with strong bases [1]. This compound exhibits minimal UV absorbance, negligible binding to divalent metal cations, and high hydrolytic stability, making it a critical raw material for protein purification, RNA electrophoresis, and sensitive enzymatic assays where precise ionic strength and lot-to-lot reproducibility are paramount [2].

Procurement strategies that substitute MOPS sodium salt with MOPS free acid or alternative buffers like HEPES and PBS frequently encounter downstream process failures. Formulating buffers exclusively from MOPS free acid requires the addition of large volumes of sodium hydroxide, which introduces variable sodium concentrations, risks localized alkaline degradation of sensitive media components, and can introduce trace heavy metal impurities from lower-grade bases [1]. Furthermore, substituting MOPS with HEPES in mammalian cell culture can lead to phototoxic hydrogen peroxide generation in the presence of riboflavin and severe impairment of lysosomal enzyme maturation [2]. Similarly, utilizing PBS in assays requiring calcium or magnesium results in insoluble salt precipitation, disrupting both optical readouts and cellular metabolism [3]. Procuring the exact MOPS sodium salt ensures predictable ionic strength, eliminates titration-induced variability, and maintains organelle integrity.

Formulation Reproducibility: MOPS Sodium Salt vs. Free Acid Titration

In large-scale biomanufacturing, achieving a precise target pH without altering the total ionic strength is critical. Blending MOPS sodium salt directly with MOPS free acid allows for exact pH targeting (e.g., pH 7.2) with a mathematically predictable sodium ion concentration [1]. In contrast, starting with MOPS free acid and titrating with NaOH introduces localized high-pH spikes and variable final volumes, leading to inconsistent batch-to-batch osmolality. The use of the pre-formed sodium salt eliminates these titration artifacts and reduces the risk of introducing trace metal impurities from industrial NaOH stocks [2].

Evidence DimensionBatch-to-batch ionic strength variability and localized pH spikes
Target Compound DataMOPS Sodium Salt + Free Acid blend: 0% localized alkaline spikes, exact predictable Na+ molarity
Comparator Or BaselineMOPS Free Acid + NaOH titration: High risk of localized pH >10, variable Na+ concentration
Quantified DifferenceElimination of titration-induced osmolality variations and alkaline degradation
ConditionsLarge-scale buffer formulation for bioprocessing

Procuring the sodium salt streamlines manufacturing workflows and ensures lot-to-lot reproducibility in sensitive biopharmaceutical formulations.

Cellular Viability and Phototoxicity: MOPS vs. HEPES

While HEPES is a ubiquitous cell culture buffer, it possesses a critical vulnerability when exposed to light in media containing riboflavin, generating cytotoxic levels of hydrogen peroxide. MOPS sodium salt, sharing a similar physiological buffering range, does not undergo this photo-induced degradation [1]. Comparative cell viability assessments demonstrate that mammalian cells cultured in MOPS-buffered media maintain high viability under standard laboratory lighting, whereas HEPES-buffered cultures can exhibit significant oxidative stress and reduced proliferation [2].

Evidence DimensionHydrogen peroxide (H2O2) generation under light exposure
Target Compound DataMOPS: Negligible H2O2 production
Comparator Or BaselineHEPES: Significant H2O2 production in the presence of riboflavin
Quantified DifferencePrevention of photo-induced oxidative stress and cytotoxicity
ConditionsMammalian cell culture in riboflavin-containing media under ambient light

For light-sensitive cell culture workflows or long-term incubations, MOPS provides a safer, non-phototoxic alternative to HEPES.

Lysosomal Enzyme Integrity: MOPS vs. HEPES in Subcellular Assays

Recent subcellular investigations reveal that buffer selection profoundly impacts organelle function. Culturing cells in 50 mM HEPES severely impairs the maturation and proteolytic turnover of lysosomal glucocerebrosidase (GCase), leading to an abnormal accumulation of high molecular weight enzyme variants in dense lysosomes [1]. Conversely, cells cultured in 50 mM MOPS buffer maintain near-normal GCase processing profiles, avoiding the lysosomal perturbation induced by HEPES [1]. This makes MOPS the superior choice for metabolic and lysosomal storage disorder research.

Evidence DimensionLysosomal glucocerebrosidase (GCase) maturation and turnover
Target Compound DataMOPS (50 mM): Maintains normal GCase proteolytic processing
Comparator Or BaselineHEPES (50 mM): Impairs maturation, causing accumulation of high MW GCase variants
Quantified DifferencePreservation of native lysosomal enzyme function
ConditionsFibroblast and macrophage cell cultures evaluated for lysosomal activity

Procuring MOPS prevents buffer-induced artifacts in assays measuring lysosomal function, autophagy, or intracellular protein degradation.

Assay Compatibility: Divalent Cation Solubility of MOPS vs. PBS

Phosphate-Buffered Saline (PBS) is commonly used for physiological buffering but is fundamentally incompatible with assays requiring divalent cations, as it rapidly forms insoluble precipitates with calcium and magnesium ions. MOPS sodium salt exhibits extremely low metal-binding affinity and does not form insoluble complexes with Ca2+ or Mg2+ [1]. This ensures complete solution clarity and full availability of essential metal cofactors in enzymatic assays, whereas PBS can cause up to 100% precipitation of these critical ions [1].

Evidence DimensionSolubility in the presence of Ca2+ and Mg2+
Target Compound DataMOPS: Complete solubility, no precipitation
Comparator Or BaselinePBS: Forms insoluble calcium/magnesium phosphate precipitates
Quantified Difference100% retention of soluble divalent cations vs. complete precipitation
ConditionsEnzymatic assays and culture media containing >1 mM Ca2+/Mg2+

MOPS is mandatory for workflows requiring calcium or magnesium, preventing assay failure caused by phosphate precipitation.

Large-Scale Biopharmaceutical Formulation and Protein Purification

Because blending MOPS sodium salt with MOPS free acid allows for exact pH control without the localized alkaline spikes associated with NaOH titration, it is the preferred buffering system for large-scale protein purification and biomanufacturing. This ensures consistent ionic strength and protects sensitive biologics from denaturation[1].

Mammalian Cell Culture in Light-Exposed Environments

For long-term mammalian cell cultures, particularly those utilizing riboflavin-rich media under ambient laboratory lighting, MOPS sodium salt replaces HEPES to eliminate the risk of phototoxic hydrogen peroxide generation, thereby preserving cell viability and preventing oxidative stress artifacts [2].

Lysosomal and Metabolic Disorder Research

In studies investigating lysosomal storage disorders, autophagy, or intracellular protein turnover, MOPS is prioritized over HEPES. Evidence shows that MOPS maintains normal lysosomal glucocerebrosidase (GCase) maturation, avoiding the severe organelle perturbations and enzyme accumulation artifacts caused by HEPES [3].

Calcium- and Magnesium-Dependent Enzymatic Assays

MOPS sodium salt is the optimal buffer for biochemical assays requiring divalent metal cofactors. Unlike phosphate buffers (PBS) that precipitate Ca2+ and Mg2+, MOPS maintains complete solution clarity and cofactor availability, ensuring accurate kinetic measurements in metalloenzyme and signal transduction studies [4].

Hydrogen Bond Acceptor Count

5

Exact Mass

231.05412338 Da

Monoisotopic Mass

231.05412338 Da

Heavy Atom Count

14

Other CAS

117961-20-3

General Manufacturing Information

4-Morpholinepropanesulfonic acid, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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